N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Coupling with Benzamide: The final step involves coupling the piperidine intermediate with 4-methylbenzamide using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and methoxyphenyl group are crucial for binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or block receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide
- N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-8-19(9-7-17)22(25)23-16-21(24-14-4-3-5-15-24)18-10-12-20(26-2)13-11-18/h6-13,21H,3-5,14-16H2,1-2H3,(H,23,25) |
InChI Key |
UVLVEMLMPHAPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3 |
Origin of Product |
United States |
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